molecular formula C23H25ClN6O B2375437 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-71-5

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2375437
CAS RN: 946296-71-5
M. Wt: 436.94
InChI Key: VNSDFZXSNUQMMB-UHFFFAOYSA-N
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Description

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H25ClN6O and its molecular weight is 436.94. The purity is usually 95%.
BenchChem offers high-quality N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding Structures

A study by Trilleras et al. (2008) focused on the hydrogen bonding in N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing different bonding structures in stoichiometric hydrates and solvent-free forms, which may have implications in molecular interaction studies (Trilleras et al., 2008).

Adenosine Receptor Affinity

Research by Harden et al. (1991) demonstrated that pyrazolo[3,4-d]pyrimidines exhibit affinity towards A1 adenosine receptors, with variations in activity based on different substituents, suggesting potential in receptor-targeted therapies (Harden et al., 1991).

Microwave-Irradiated Synthesis

A study by Al‐Zaydi (2009) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation, showcasing an eco-friendly approach to generating such compounds with potential applications in various scientific fields (Al‐Zaydi, 2009).

CK1 Inhibitors Discovery

Yang et al. (2012) discovered N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors, indicating their potential in cancer and central nervous system disorder treatments (Yang et al., 2012).

Herbicidal Activity

A study by Luo et al. (2017) synthesized and evaluated the herbicidal activity of pyrazolo[3,4-d]pyrimidine-4-one derivatives, suggesting their utility in agricultural applications (Luo et al., 2017).

Antitumor Evaluation

El-Morsy et al. (2017) synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the MCF7 cell line, indicating potential in cancer therapy (El-Morsy et al., 2017).

Spectroscopic Characterization

A study by Salian et al. (2017) performed spectroscopic characterization of thiazole linked pyrazoline scaffolds, contributing to the understanding of molecular interactions in such compounds (Salian et al., 2017).

properties

IUPAC Name

4-N-(4-chlorophenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c1-16(2)31-14-6-13-25-23-28-21(27-18-11-9-17(24)10-12-18)20-15-26-30(22(20)29-23)19-7-4-3-5-8-19/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H2,25,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSDFZXSNUQMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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